N1-(2-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
Beschreibung
Eigenschaften
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S2/c18-13-5-2-1-4-12(13)10-19-16(22)17(23)20-11-14-21(7-8-26-14)28(24,25)15-6-3-9-27-15/h1-6,9,14H,7-8,10-11H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTALHWPVTWTCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N1-(2-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, with the CAS number 869072-20-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 457.94 g/mol. It features an oxalic acid backbone, a 2-chlorobenzyl group, a 3-(thiophen-2-yl)sulfonyl group, and a 1,3-oxazinan ring. These structural components contribute to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O5S2 |
| Molecular Weight | 457.94 g/mol |
| CAS Number | 869072-20-8 |
| IUPAC Name | N'-[(2-chlorophenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
The precise mechanism of action for N1-(2-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is not fully elucidated but is hypothesized to involve:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Interaction : Potential binding to biological receptors could modulate signaling pathways involved in various physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or function.
Antimicrobial Activity
Research indicates that N1-(2-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide demonstrates significant antimicrobial activity against various strains of bacteria. In vitro assays have shown:
- Minimum Inhibitory Concentration (MIC) values indicating effective concentration levels against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Potential
In addition to its antimicrobial properties, the compound has been investigated for anticancer activity. Studies utilizing cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) have demonstrated:
- Cytotoxic Effects : Dose-dependent cytotoxicity was observed, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HeLa | 20 |
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains. Results indicated that it effectively inhibited growth at lower concentrations compared to standard antibiotics.
"The compound outperformed several conventional antibiotics in terms of efficacy against resistant strains" .
-
Investigation of Anticancer Properties : Another study focused on the cytotoxic effects on cancer cell lines, suggesting a mechanism involving apoptosis induction.
"Flow cytometry analysis revealed increased apoptotic cells upon treatment with the compound" .
Vergleich Mit ähnlichen Verbindungen
Structural Features and Electronic Effects
- Antiviral Oxalamides (): Compounds 13–15 feature thiazole and pyrrolidine substituents. For example, Compound 13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide) includes a thiazole ring with a hydroxyethyl chain, which enhances hydrophilicity.
- Umami Flavoring Agents (): S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and related analogs prioritize methoxy and pyridinyl groups for receptor activation. The target’s 2-chlorobenzyl group may reduce metabolic stability compared to methoxy substituents but could enhance steric interactions in enzyme-binding sites .
- Adamantyl Derivatives (): Compounds like N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) use bulky adamantyl groups to modulate lipophilicity and metabolic resistance.
Physical and Metabolic Properties
- Melting Points and Solubility (): Thioxoacetamide analogs (e.g., Compound 9) have melting points of 186–207°C, reflecting high crystallinity. The target’s sulfonyl group may increase polarity, improving aqueous solubility over chlorine- or adamantyl-substituted oxalamides .
- Metabolic Stability (): Flavoring agents like S336 show negligible amide hydrolysis in hepatocytes, attributed to methoxy and pyridinyl groups. The target’s 2-chlorobenzyl substituent may slow oxidative metabolism, whereas the sulfonated thiophene could resist esterase-mediated degradation .
Toxicological Profiles
- NOEL and Safety Margins (): S336 has a NOEL of 100 mg/kg/day in rats, with safety margins exceeding 33 million. The target’s chlorine atom may raise toxicity concerns compared to methoxy groups, necessitating rigorous in vivo evaluation .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
